
(3S)-3-amino-3-methyl-5-(trifluoromethyl)-1H-indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-3-amino-3-methyl-5-(trifluoromethyl)-1H-indol-2-one is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the trifluoromethyl group in this compound enhances its lipophilicity and metabolic stability, making it a valuable candidate for various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-amino-3-methyl-5-(trifluoromethyl)-1H-indol-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylindole and trifluoroacetic anhydride.
Formation of Intermediate: The initial step involves the acylation of 3-methylindole with trifluoroacetic anhydride to form an intermediate compound.
Amination: The intermediate is then subjected to amination using ammonia or an amine source to introduce the amino group at the 3-position.
Cyclization: The final step involves cyclization to form the indole ring structure, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and process optimization to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(3S)-3-amino-3-methyl-5-(trifluoromethyl)-1H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products
The major products formed from these reactions include oxo derivatives, reduced amines or alcohols, and various substituted indole derivatives.
Wissenschaftliche Forschungsanwendungen
(3S)-3-amino-3-methyl-5-(trifluoromethyl)-1H-indol-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential as a drug candidate for various diseases due to its enhanced metabolic stability and bioavailability.
Industry: The compound is used in the development of agrochemicals and materials science for its unique chemical properties.
Wirkmechanismus
The mechanism of action of (3S)-3-amino-3-methyl-5-(trifluoromethyl)-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to target proteins, leading to modulation of biological pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its specific structure and functional groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3S)-3-amino-1-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyridin-6-yl]propan-1-one
- (3S)-3-[3-(trifluoromethyl)phenyl]-3-hydroxypropanoic acid
- (3S)-3-[3-(trifluoromethyl)phenyl]-3-methoxypropanoic acid
Uniqueness
The uniqueness of (3S)-3-amino-3-methyl-5-(trifluoromethyl)-1H-indol-2-one lies in its indole core structure combined with the trifluoromethyl group. This combination imparts unique chemical and biological properties, such as enhanced lipophilicity, metabolic stability, and potential biological activities, making it a valuable compound for various scientific research applications.
Eigenschaften
Molekularformel |
C10H9F3N2O |
|---|---|
Molekulargewicht |
230.19 g/mol |
IUPAC-Name |
(3S)-3-amino-3-methyl-5-(trifluoromethyl)-1H-indol-2-one |
InChI |
InChI=1S/C10H9F3N2O/c1-9(14)6-4-5(10(11,12)13)2-3-7(6)15-8(9)16/h2-4H,14H2,1H3,(H,15,16)/t9-/m0/s1 |
InChI-Schlüssel |
YJLJQYRXXZXEIV-VIFPVBQESA-N |
Isomerische SMILES |
C[C@@]1(C2=C(C=CC(=C2)C(F)(F)F)NC1=O)N |
Kanonische SMILES |
CC1(C2=C(C=CC(=C2)C(F)(F)F)NC1=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


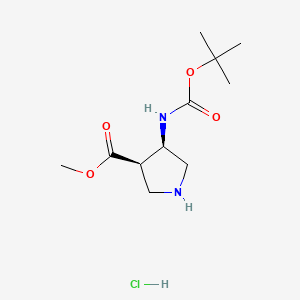
![Methyl 2-[5-(chloromethyl)oxolan-2-ylidene]acetate](/img/structure/B13900771.png)
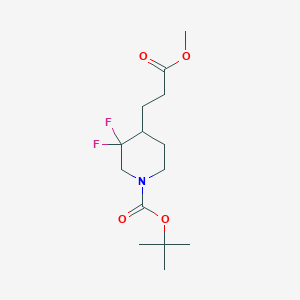
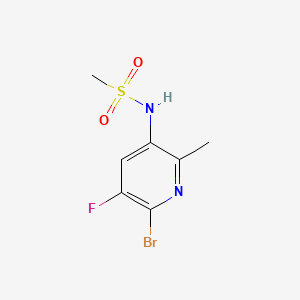
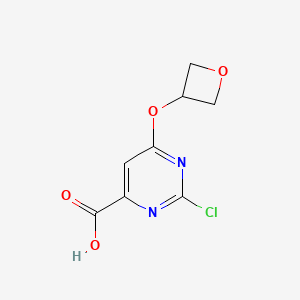
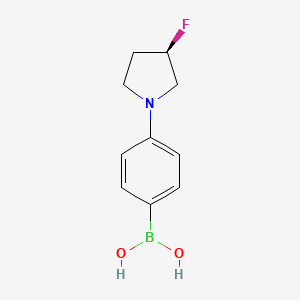

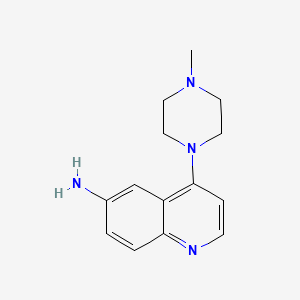
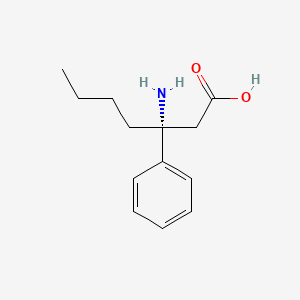

![4-[(Methoxycarbonyl)oxy]butan-1-ol](/img/structure/B13900829.png)
![3-Azaspiro[bicyclo[3.2.1]octane-8,1'-cyclopropane] hydrochloride](/img/structure/B13900843.png)

![4,6-Dichloro-2-methyl-pyrazolo[3,4-B]pyridine](/img/structure/B13900855.png)
